(E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
(E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a cinnamylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, followed by the introduction of the cinnamylthio group and the pyrrolidine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with various biomolecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. This might include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity profile.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality to the materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate include other oxadiazole derivatives, pyrrolidine derivatives, and cinnamylthio compounds. Examples might include:
- (E)-tert-butyl 2-(5-(phenylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
- (E)-tert-butyl 2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that might not be present in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
tert-butyl 2-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)26-19(24)23-13-7-12-16(23)17-21-22-18(25-17)27-14-8-11-15-9-5-4-6-10-15/h4-6,8-11,16H,7,12-14H2,1-3H3/b11-8+ |
InChI Key |
PCKCLAQSWPIHIX-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SC/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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